![molecular formula C28H24FN5O2 B2775540 N-(4-(dimethylamino)phenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921552-01-4](/img/structure/B2775540.png)
N-(4-(dimethylamino)phenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(dimethylamino)phenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C28H24FN5O2 and its molecular weight is 481.531. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(dimethylamino)phenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide, also known by its chemical identifier 921552-01-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C28H24FN5O2, with a molecular weight of 481.531 g/mol. The structure features a pyrazolo[4,3-c]pyridine core, which is known for its diverse pharmacological properties. The presence of dimethylamino and fluorobenzyl groups enhances its biological activity by potentially modulating interactions with biological targets.
-
Kinase Inhibition :
- The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibiting CDKs can lead to the suppression of tumor growth in various cancers.
- Research indicates that compounds with similar structures have shown selective inhibition towards specific CDKs, suggesting that this compound may exhibit similar selectivity .
-
Anticancer Activity :
- Studies have demonstrated that derivatives of pyrazolo compounds can induce apoptosis in cancer cells. This is particularly relevant for treating solid tumors and hematological malignancies .
- The compound's ability to inhibit CDK activity suggests it could be effective against cancers characterized by excessive cell proliferation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the effects of similar pyrazolo compounds on various cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis at micromolar concentrations. The mechanism was linked to the inhibition of CDK activity, leading to cell cycle arrest .
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable profiles regarding absorption and distribution. Toxicological studies are essential to determine the safety margins for therapeutic use.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Kinase Inhibition
The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often implicated in cancer progression. CDK inhibitors are being explored for their therapeutic potential in various malignancies, including breast cancer and other solid tumors. The ability of this compound to selectively inhibit CDKs may position it as a valuable candidate for further development in cancer therapeutics .
1.2 Anti-Cancer Activity
Research has shown that compounds with similar structures exhibit significant anti-cancer properties. For instance, the inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have indicated that pyrazolo[4,3-c]pyridine derivatives can effectively reduce tumor growth in xenograft models .
Case Studies and Research Findings
3.1 Selective CDK Inhibition
In a study published on novel pyrazolo compounds, N-(4-(dimethylamino)phenyl)-5-(4-fluorobenzyl)-3-oxo derivatives demonstrated potent inhibition against CDK2 and CDK6, with IC50 values comparable to existing CDK inhibitors like palbociclib . This indicates a promising pathway for developing targeted therapies for cancers characterized by CDK dysregulation.
3.2 Combination Therapies
Recent investigations have also explored the efficacy of this compound in combination with other chemotherapeutic agents. The synergistic effects observed when paired with traditional chemotherapies suggest that it may enhance treatment outcomes while potentially reducing side effects associated with higher doses of standard drugs .
Eigenschaften
IUPAC Name |
N-[4-(dimethylamino)phenyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN5O2/c1-32(2)22-14-12-21(13-15-22)30-27(35)24-17-33(16-19-8-10-20(29)11-9-19)18-25-26(24)31-34(28(25)36)23-6-4-3-5-7-23/h3-15,17-18H,16H2,1-2H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVVLBFFFBQLCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.